![molecular formula C19H22O5 B5123678 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde
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Overview
Description
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been found to have high affinity for the CB1 receptor. This compound has gained popularity in recent years due to its potent effects and ease of synthesis.
Mechanism of Action
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde acts as a potent agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde leads to a variety of effects, including altered perception, mood, and cognition. 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has also been found to have analgesic and anti-inflammatory effects, which may be mediated by activation of the CB1 receptor.
Biochemical and Physiological Effects:
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has been found to have a variety of biochemical and physiological effects, including altered behavior, altered heart rate and blood pressure, and altered metabolism. This compound has also been found to have neurotoxic effects in animal models, which may be related to its potent effects on the CB1 receptor.
Advantages and Limitations for Lab Experiments
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for use in lab experiments, including its high potency and ease of synthesis. However, this compound also has several limitations, including its potential for neurotoxicity and the need for careful handling due to its potency.
Future Directions
Future research on 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde should focus on further elucidating its mechanism of action and its effects on the CB1 receptor. This compound may also be useful for studying the effects of synthetic cannabinoids on other physiological systems, such as the immune system. Additionally, research on the potential therapeutic uses of 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde should be explored, particularly in the areas of pain management and inflammation.
Synthesis Methods
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde can be synthesized using a variety of methods, including reaction of 4-methyl-2-nitrophenol with 2-bromoethylamine hydrobromide, followed by reaction with 2-(2-bromoethoxy)ethanol and 3-benzaldehyde. The resulting product can be purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. This compound has been found to have high affinity for the CB1 receptor, and has been used to study the structure-activity relationship of synthetic cannabinoids. 3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has also been used in studies of the pharmacological effects of synthetic cannabinoids in animal models.
properties
IUPAC Name |
3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-15-6-7-18(19(12-15)21-2)24-11-9-22-8-10-23-17-5-3-4-16(13-17)14-20/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMGVBUZFCMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde |
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